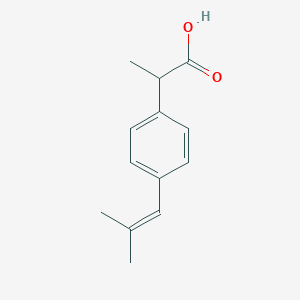

2-(4-Dimethylvinylphenyl)propionic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUJTWQSJJRVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910472 | |

| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75625-99-9 | |

| Record name | α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75625-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Dimethylvinylphenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An Overview of Arylpropionic Acid Derivatives As a Class of Research Interest

Arylpropionic acid derivatives represent a prominent and extensively studied class of organic compounds in the realm of medicinal chemistry. orientjchem.org Structurally characterized by a propionic acid moiety attached to an aryl group, these compounds have been a cornerstone in the development of therapeutic agents. Their research significance is primarily rooted in their broad spectrum of biological activities, most notably their anti-inflammatory, analgesic, and antipyretic properties. orientjchem.org This has led to the successful development of numerous non-steroidal anti-inflammatory drugs (NSAIDs) that are widely used clinically.

The mechanism of action for the anti-inflammatory effects of many arylpropionic acids involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—lipids that play a crucial role in inflammation and pain signaling. orientjchem.org Research in the 1990s led to the discovery of two isoforms of this enzyme, COX-1 and COX-2, which has since guided the development of more selective inhibitors with the aim of reducing gastrointestinal side effects associated with non-selective COX inhibition. orientjchem.org

Beyond their anti-inflammatory applications, the research interest in arylpropionic acid derivatives has expanded to include investigations into their potential as anticancer, anticonvulsant, and antibacterial agents. researchgate.net The versatility of the arylpropionic acid scaffold allows for a wide range of structural modifications, enabling researchers to explore how different substituents on the aryl ring and the propionic acid chain can influence biological activity. orientjchem.org This ongoing research continues to uncover new potential therapeutic applications for this important class of compounds. nih.gov

| Compound Name | Aryl Substituent | Therapeutic Category |

| Ibuprofen (B1674241) | 4-isobutylphenyl | Anti-inflammatory, Analgesic |

| Naproxen (B1676952) | 6-methoxy-2-naphthyl | Anti-inflammatory, Analgesic |

| Ketoprofen (B1673614) | 3-benzoylphenyl | Anti-inflammatory, Analgesic |

| Flurbiprofen (B1673479) | 2-fluoro-4-biphenyl | Anti-inflammatory, Analgesic |

The Significance of 2 4 Dimethylvinylphenyl Propionic Acid in Contemporary Medicinal Chemistry and Chemical Biology Research

The specific compound, 2-(4-Dimethylvinylphenyl)propionic acid, holds a unique position within the scientific landscape, primarily defined by its role as a known impurity in the manufacturing of ibuprofen (B1674241). Identified as "Ibuprofen Impurity 27," its primary significance in contemporary medicinal chemistry lies in its use as a reference standard for quality control in the pharmaceutical industry. The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are strictly regulated to ensure the safety and efficacy of medications. Therefore, having access to highly characterized impurity standards like this compound is crucial for analytical chemists to develop and validate methods for detecting and quantifying impurities in commercial ibuprofen products.

While its role as an impurity is well-documented, dedicated research into the biological activities of this compound as a standalone compound is not extensively reported in publicly available literature. However, its structural classification as an arylpropionic acid suggests a potential for biological activity. cymitquimica.com The presence of the vinyl group introduces a point of unsaturation that could influence its metabolic profile and interaction with biological targets differently from ibuprofen. wikipedia.org The vinyl group itself is a reactive functional group that can participate in various chemical reactions, including polymerization. wikipedia.org

In the context of chemical biology, this compound could potentially serve as a research tool. For instance, the vinyl group could be chemically modified to attach fluorescent probes or affinity tags, enabling studies to trace its distribution and interaction within biological systems. However, at present, its most prominent and established role remains as a critical analytical standard in the pharmaceutical sector.

| Chemical Identifier | Value |

| IUPAC Name | 2-(4-(2-methylprop-1-en-1-yl)phenyl)propanoic acid |

| CAS Number | 75625-99-9 |

| Molecular Formula | C13H16O2 |

| Molecular Weight | 204.27 g/mol |

| Synonyms | 2-[4-(2-Methylpropenyl)phenyl]propionic acid, Ibuprofen Impurity 27 |

Historical Development and Initial Research Discoveries Pertaining to the Compound

Strategies for Carbon-Carbon Bond Formation in Propionic Acid Core Synthesis

The construction of the 2-arylpropionic acid framework is a critical aspect of synthesizing compounds like this compound. Several classical and modern synthetic methods are employed to achieve this, each with its own advantages and specific applications.

Friedel-Crafts Acylation and Alkylation Routes to Aryl Propionic Acid Precursors

Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are fundamental for attaching substituents to aromatic rings and proceed via electrophilic aromatic substitution. wikipedia.org

Friedel-Crafts Acylation: This method involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640). organic-chemistry.org A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is typically required in stoichiometric amounts because both the starting material and the ketone product form complexes with it. wikipedia.orgorganic-chemistry.org The resulting aryl ketone can then be further manipulated to form the propionic acid side chain. For instance, the acylation of an aromatic compound with propionyl chloride or propionic anhydride would yield a propiophenone (B1677668) derivative, a key intermediate. While traditionally using acyl halides, greener methods have been developed using carboxylic acids in the presence of reagents like cyanuric chloride and AlCl₃ or on the surface of graphite (B72142) with methanesulfonic acid. organic-chemistry.org Some reactions can even proceed in the absence of metal and halogen catalysts. organic-chemistry.org

Friedel-Crafts Alkylation: This reaction attaches an alkyl group to an aromatic ring. wikipedia.org A synthesis method for 2-(4-alkylphenyl)propionic acid utilizes a Friedel-Crafts reaction between an alkylbenzene and ethyl 2-chloropropionate, with anhydrous aluminum chloride as the catalyst, to form an ethyl 2-(4-alkylphenyl)propionate intermediate. google.com This approach directly establishes the propionic acid ester side chain on the aromatic ring. However, Friedel-Crafts alkylation is prone to polyalkylation, making the acylation route often preferable for achieving mono-substituted products. organic-chemistry.org

| Acylating Agent | Catalyst | Aromatic Substrate | Product | Reference |

| Propionic acid anhydride | 1-ethyl-3-methylimidazolium trifluoromethanesulfonate | Anisole | 4-Methoxypropiophenone | google.com |

| Propionic acid | Methanesulfonic acid | Anisole | 4-Methoxypropiophenone | google.com |

| Ethyl 2-chloro-propionate | Anhydrous aluminum chloride | Alkyl benzene (B151609) | Ethyl 2-(4-alkylphenyl)propionate | google.com |

Grignard Reaction Pathways in Propionic Acid Synthesis

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. A standard method for synthesizing carboxylic acids involves the carboxylation of a Grignard reagent. wikipedia.org This is achieved by reacting the organomagnesium compound with carbon dioxide (dry ice), followed by an acidic workup to protonate the resulting carboxylate salt. britannica.compearson.com To synthesize a propanoic acid derivative, one could start with an appropriate ethyl halide to form the Grignard reagent, which is then carboxylated. quora.comshaalaa.comdoubtnut.comzigya.com For example, the reaction of ethyl magnesium bromide with carbon dioxide yields propanoic acid after acidification. quora.com

Carboxylation Reactions in the Formation of the Carboxylic Acid Moiety

Carboxylation is a fundamental reaction that introduces a carboxylic acid group into a substrate, often by using carbon dioxide as the carbon source. wikipedia.org This method is crucial for synthesizing a wide array of carboxylic acids, including those with pharmaceutical and polymer applications. researchgate.net

One of the most common applications of carboxylation in this context is the reaction of organometallic compounds, such as Grignard reagents (as discussed above) and organolithium compounds, with CO₂. wikipedia.org This approach transforms an organic halide into a carboxylic acid with an additional carbon atom. britannica.comlibretexts.org The initial product is a salt of the carboxylic acid, which then requires treatment with a strong acid to yield the final carboxylic acid. libretexts.orglibretexts.org

Palladium-Catalyzed Carbonylation Approaches for 2-Aryl Propionic Acids

Palladium-catalyzed carbonylation reactions have emerged as a powerful and versatile tool for the synthesis of 2-arylpropionic acids. These methods offer high efficiency and regioselectivity.

A flexible two-step, one-pot procedure involves the palladium-catalyzed Heck coupling of an aryl bromide with ethylene (B1197577) to form a styrene (B11656) derivative. This intermediate is then directly subjected to hydroxycarbonylation without changing the palladium catalyst to produce the desired 2-arylpropionic acid. mdpi.comliverpool.ac.uk Another approach involves the carbonylation of 1-arylethanols. rsc.orgresearchgate.net Supported palladium catalysts, in conjunction with ligands like triphenylphosphine (B44618) (PPh₃) and additives such as TsOH and LiCl, have shown high activity and selectivity for this transformation, even at lower pressures. rsc.org These catalyst systems can often be recycled without a significant loss in activity. rsc.orgresearchgate.net More recent developments have focused on using formic acid as a CO source in palladium-catalyzed carbonylations of vinylarenes, offering a method that can operate under mild conditions. researchgate.net

| Substrate | Catalyst System | Ligand/Additive | Product | Reference |

| 4-Bromoanisole and Ethylene | Pd(OAc)₂ | BuPAd₂ | 2-(4-Anisyl)propionic acid | mdpi.com |

| 1-Arylethanols | Supported Palladium | PPh₃, LiCl, TsOH | 2-Arylpropionic acids | rsc.org |

| Vinylarenes | Palladium catalyst | Polyvinylpyrrolidone | 2-Arylpropanoic acids | researchgate.net |

Functional Group Interconversions and Derivatization in the Synthesis of this compound

The synthesis of the target molecule often requires the conversion of one functional group to another. Hydrolysis reactions are particularly important in the final steps to unmask the carboxylic acid functionality from its precursors.

Hydrolysis Reactions for Acid Precursors

Hydrolysis is a common method for preparing carboxylic acids from their derivatives, such as esters and nitriles. britannica.comlibretexts.org The conditions for hydrolysis can be either acidic or basic. libretexts.orglibretexts.org

The synthesis of 2-(4-alkylphenyl)propionic acid often involves the hydrolysis of an intermediate ester, such as ethyl 2-(4-alkylphenyl)propionate. google.com This hydrolysis can be carried out using an acid like hydrochloric acid or sulfuric acid, typically with heating. google.com Similarly, nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. libretexts.orglibretexts.org This two-step process, starting from an organic halide to form a nitrile intermediate followed by hydrolysis, is a complementary approach to the Grignard carboxylation method. libretexts.orglibretexts.org

The ease of hydrolysis varies among different carboxylic acid derivatives. Acyl chlorides are the most reactive and hydrolyze rapidly in water, while esters and amides require a catalyst (acid or base) and often heating. pressbooks.pubsydney.edu.au Basic hydrolysis, also known as saponification, is frequently preferred for esters as it is an irreversible process that yields a carboxylate salt, which is then acidified to produce the carboxylic acid. britannica.comsolubilityofthings.com

Bromination Reactions for Intermediate Functionalization

Bromination is a fundamental and versatile tool in organic synthesis, allowing for the introduction of a bromine atom that can serve as a leaving group or be converted into other functional groups. In the synthesis of profen analogues, bromination is crucial for functionalizing the phenyl ring, paving the way for subsequent reactions. A key intermediate in the synthesis of the NSAID Loxoprofen is 2-(4-bromomethyl)phenylpropionic acid, a close analogue of the target compound. chemicalbook.compatsnap.com The preparation of this intermediate showcases several bromination strategies.

One prominent method involves the direct bromination of the benzylic position of 2-(4-methylphenyl)propionic acid. A novel and industrially efficient process utilizes a combination of bromic acid (HBrO₃) and hydrogen peroxide (H₂O₂) in an organic solvent like dichloromethane. google.com This reaction proceeds at a mild temperature of 10 to 15 °C and offers a high-yield route to 2-[(4-bromomethyl)phenyl]propionic acid. google.com This approach is considered an improvement over traditional radical reactions using bromine, which can be less efficient and produce unwanted byproducts. google.com

Alternative routes described in patent literature include:

Reaction with Hydrobromic Acid (HBr) : In one multi-step synthesis, a sodium p-methoxymethylphenylisopropionate intermediate is treated with excess concentrated sulfuric acid and then hydrobromic acid to yield the final 2-(4-bromomethylphenyl)propionic acid product. google.com

Photobromination : The synthesis starting from p-methylstyrene can involve a light-catalyzed bromination step to functionalize the methyl group. google.com

Halogenation with N-Bromosuccinimide (NBS) : In the synthesis of related phenoxypropionic acids, NBS is used as a brominating agent, which can effectively control the generation of polyhalogenated impurities. google.com

The principles of electrophilic addition of bromine are also relevant, particularly for a precursor containing a vinyl group. researchgate.net Research on the bromination of styrenes and arylpropynes shows that bromine adds across the double bond, often proceeding through a cyclic bromonium ion intermediate. researchgate.net This type of reaction could be employed to functionalize the dimethylvinyl group of the target compound, leading to a dibrominated intermediate that could be further manipulated.

Table 1: Comparison of Bromination Methods for Profen Analogues

| Method | Reagents | Substrate | Product | Key Features |

|---|---|---|---|---|

| Oxidative Bromination | Bromic acid, Hydrogen peroxide | 2-(4-methylphenyl)propionic acid | 2-[(4-bromomethyl)phenyl]propionic acid | Industrially efficient, high yield, mild conditions. google.com |

| Acid-Mediated Bromination | Hydrobromic acid, Sulfuric acid | Sodium p-methoxymethylphenylisopropionate | 2-(4-bromomethylphenyl)propionic acid | Final step in a multi-step synthesis. google.com |

| Photobromination | Bromine, Light | p-Methylstyrene derivative | Brominated intermediate | Utilizes light to initiate radical reaction. google.com |

| N-halosuccinimide | N-Bromosuccinimide (NBS) | Phenoxypropionic acid | 2-(4-bromophenoxy)propionic acid | Controls formation of polyhalogenated impurities. google.com |

Green Chemistry Principles in the Development of Synthetic Routes

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. The synthesis of 2-arylpropionic acids has been a fertile ground for the application of these principles, focusing on improving atom economy, reducing waste, and using less hazardous materials.

A significant advancement in green synthesis for this class of compounds is the use of dimethyl carbonate (DMC) as a benign reagent. orgsyn.org Traditional syntheses often employ hazardous methylating agents. In contrast, DMC can act as both a methoxycarbonylating and a methylating agent under basic conditions. This method, applied to the synthesis of 2-phenylpropionic acid from phenylacetonitrile, avoids the use of toxic reagents and represents a true example of the green chemistry concept by reducing risks to health and the environment. orgsyn.org

Other green approaches focus on optimizing reaction pathways to be more efficient and generate less waste:

High Atom Economy Routes : A synthesis method for 2-(4-alkylphenyl) propionic acids starting from ethyl 2-chloro-propionate and an alkyl benzene via a Friedel-Crafts reaction is noted for its high atom utilization. google.com This route has a short synthesis step, operates under mild conditions without high temperature or pressure, and reduces energy consumption and waste discharge, aligning with green chemistry goals. google.com

Catalyst Selection : The use of inexpensive and common catalysts like anhydrous aluminum chloride can lower production costs. google.com Furthermore, developing reusable catalysts, such as the gamma-alumina supported copper chloride catalyst used in the hydrolysis of 2-(4-bromophenoxy)propionic acid, is beneficial for both environmental protection and industrial production. google.com

Process Optimization : Researchers continually seek to improve upon existing methods that suffer from low yields, difficult impurity removal, or excessive waste (referred to as "three wastes"). google.com The development of the oxidative bromination method using bromic acid and hydrogen peroxide is an example of creating a more efficient and cleaner industrial process compared to older techniques. google.com

Table 2: Application of Green Chemistry Principles in Analogue Synthesis

| Principle | Application in Synthesis | Example Compound/Process | Benefit |

|---|---|---|---|

| Use of Safer Reagents | Replacing hazardous methylating agents with dimethyl carbonate (DMC). | Synthesis of 2-phenylpropionic acid. orgsyn.org | Reduces health and environmental risks. |

| Atom Economy | Designing reactions where most atoms from the reactants are incorporated into the final product. | Friedel-Crafts reaction of ethyl 2-chloro-propionate and alkyl benzene. google.com | Reduces waste and improves efficiency. |

| Catalysis | Using recyclable or less toxic catalysts. | Reusable gamma-alumina supported copper chloride catalyst. google.com | Lowers cost and environmental impact. |

| Energy Efficiency | Developing routes that operate at milder temperatures and pressures. | Synthesis of 2-(4-alkylphenyl) propionic acid at -5 to 5 °C. google.com | Lowers energy consumption. |

| Waste Reduction | Improving reaction selectivity and yield to minimize byproducts and purification steps. | Oxidative bromination with HBrO₃/H₂O₂. google.com | Cleaner process with higher industrial efficiency. |

Enantiomeric Forms and Chiral Purity Significance

This compound possesses a single chiral center at the alpha-carbon of the propionic acid moiety. Consequently, it exists as a pair of enantiomers, designated as the (R)- and (S)-forms. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, their interaction with other chiral entities, such as biological systems (e.g., enzymes, receptors), can differ significantly. This disparity in biological activity is a cornerstone of stereochemistry in pharmacology and toxicology.

The significance of chiral purity, which is the measure of the excess of one enantiomer in a mixture, is paramount. In many cases, one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to resolve a racemic mixture (a 50:50 mixture of both enantiomers) into its individual, chirally pure components is crucial for both research and potential applications.

Optical Resolution Techniques for Racemic this compound

The separation of a racemic mixture into its constituent enantiomers is known as optical resolution. For a carboxylic acid like this compound, several well-established methods can be employed.

Fractional Crystallization with Chiral Resolving Agents (e.g., α-Phenylethylamine Salts)

A classical and widely used method for the resolution of racemic acids is fractional crystallization, which involves the use of a chiral resolving agent. nih.gov This technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base to form a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility. nih.gov This difference in solubility allows for their separation by fractional crystallization.

For this compound, a suitable chiral resolving agent would be an optically pure amine, such as (R)- or (S)-α-phenylethylamine. The reaction of the racemic acid with, for example, (R)-α-phenylethylamine would yield a mixture of two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base].

Due to their different solubilities in a given solvent, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or concentration. The less soluble salt can then be collected by filtration. The pure enantiomer of the acid is subsequently recovered by treating the separated diastereomeric salt with a strong acid to break the salt and remove the chiral resolving agent. The more soluble diastereomeric salt remaining in the mother liquor can also be treated to recover the other enantiomer. The efficiency of this separation depends on the difference in solubility between the two diastereomeric salts.

Table 1: Hypothetical Properties of Diastereomeric Salts of this compound with (R)-α-Phenylethylamine

| Diastereomeric Salt | Hypothetical Melting Point (°C) | Hypothetical Solubility ( g/100 mL solvent) |

| (R)-2-(4-Dimethylvinylphenyl)propionate · (R)-α-Phenylethylammonium | 155-158 | 0.5 |

| (S)-2-(4-Dimethylvinylphenyl)propionate · (R)-α-Phenylethylammonium | 148-151 | 1.2 |

Note: The data in this table is hypothetical and serves to illustrate the principle of differential solubility. Actual values would need to be determined experimentally.

Chromatographic Separation Methods for Enantiomers (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation of enantiomers. nih.gov Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. nih.gov

For the enantioseparation of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for arylpropionic acids. nih.gov The analyte is typically dissolved in a suitable mobile phase, which is then passed through the column containing the CSP. The differential interactions between the enantiomers and the chiral selector of the CSP, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in one enantiomer being retained more strongly than the other.

The choice of mobile phase, which often consists of a mixture of an alkane (like hexane) and an alcohol (like isopropanol) with a small amount of an acidic modifier (like trifluoroacetic acid), is crucial for achieving good resolution.

Table 2: Illustrative HPLC Parameters for the Chiral Separation of 2-Arylpropionic Acids

| Parameter | Value/Description |

| Column | Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Hypothetical Retention Time (R)-enantiomer | 8.5 min |

| Hypothetical Retention Time (S)-enantiomer | 10.2 min |

Note: These parameters are based on typical methods for related arylpropionic acids and would require optimization for this compound.

Determination of Absolute Configuration of this compound Enantiomers

Once the enantiomers have been separated, it is essential to determine their absolute configuration, i.e., whether they are the (R)- or (S)-isomer.

Spectroscopic Methods for Chiral Assignment (e.g., NMR Anisotropy)

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration of a chiral molecule, often through the use of a chiral derivatizing agent (CDA). For a carboxylic acid like this compound, it can be converted into diastereomeric esters or amides by reaction with a chiral alcohol or amine of known absolute configuration.

The resulting diastereomers will have distinct NMR spectra. The chemical shifts of protons close to the chiral center will be different for each diastereomer due to the different magnetic environments. By analyzing these differences in chemical shifts (Δδ values), and by applying empirical models such as Mosher's method, the absolute configuration of the original acid can be deduced.

Chemical Correlation Studies with Known Chiral Standards

Chemical correlation is a reliable method for determining the absolute configuration of a chiral compound by converting it, through a series of stereochemically well-understood reactions, into a compound whose absolute configuration is already known. The reactions used in the correlation sequence must proceed with known and predictable stereochemistry, meaning they should not affect the configuration of the chiral center.

For this compound, a potential chemical correlation could involve the selective hydrogenation of the dimethylvinyl group to an ethyl group. This would convert the molecule into 2-(4-ethylphenyl)propionic acid. If the absolute configuration of an authentic sample of (R)- or (S)-2-(4-ethylphenyl)propionic acid is known, a comparison of the optical rotation or other chiroptical properties of the synthesized product with the known standard would establish the absolute configuration of the starting this compound enantiomer.

Racemization Studies of Chiral Propionic Acid Derivatives

The racemization of chiral 2-arylpropionic acid derivatives is a significant area of study, primarily due to the stereoselective action of these compounds. In many cases, one enantiomer (typically the (S)-enantiomer) exhibits the desired therapeutic activity, while the other (the (R)-enantiomer) is significantly less active or inactive. viamedica.plresearchgate.net However, a phenomenon known as metabolic chiral inversion can convert the less active (R)-enantiomer into the more active (S)-enantiomer within the body. viamedica.plresearchgate.netviamedica.plresearchgate.netnih.gov This unidirectional metabolic process has been a subject of extensive research.

The mechanism of this chiral inversion is a multi-step enzymatic process. researchgate.net It is initiated by the stereoselective activation of the (R)-enantiomer to its corresponding thioester with coenzyme A (CoA). researchgate.netnih.govnih.gov This reaction is catalyzed by an acyl-CoA synthetase and requires the presence of adenosine (B11128) triphosphate (ATP). researchgate.netnih.gov Following the formation of the (R)-profenoyl-CoA thioester, an epimerase (or racemase) facilitates the inversion of the chiral center to the (S)-configuration. researchgate.net Finally, a hydrolase cleaves the thioester bond, releasing the active (S)-enantiomer of the propionic acid derivative. researchgate.net

The extent of this metabolic chiral inversion can vary significantly among different 2-arylpropionic acid derivatives and can also be species-dependent. researchgate.netnih.gov These variations are often attributed to the substrate specificity of the enzymes involved in the inversion pathway. nih.gov For instance, studies on well-known profens have demonstrated a wide range in the degree of inversion.

| Compound | Extent of (R)- to (S)-enantiomer Inversion in Humans |

| Ibuprofen | 35% to 70% researchgate.netviamedica.pl |

| Flurbiprofen (B1673479) | Small range researchgate.netviamedica.pl |

| Ketoprofen (B1673614) | Limited to approximately 10% researchgate.netviamedica.pl |

| Naproxen (B1676952) | Minimal to no inversion |

This table summarizes the varying degrees of metabolic chiral inversion observed for different 2-arylpropionic acid derivatives.

As illustrated in the table, ibuprofen undergoes substantial chiral inversion, with a significant portion of the administered (R)-enantiomer being converted to the active (S)-form. researchgate.netviamedica.pl In contrast, the inversion of flurbiprofen is limited, and for ketoprofen, it is even more restricted. researchgate.netviamedica.pl Naproxen is notable for being marketed as a single (S)-enantiomer, partly because its (R)-enantiomer undergoes minimal inversion. The stereospecificity of the acyl-CoA synthetase is considered a key factor in determining whether a particular profen will undergo significant chiral inversion. nih.gov For example, in vitro studies have shown that while (R)-ibuprofen is a substrate for long-chain acyl-CoA synthetase, the enantiomers of flurbiprofen are not, which is consistent with the observed differences in their in vivo inversion rates. nih.gov

Given that this compound shares the core 2-arylpropionic acid structure, it is plausible that it could also undergo metabolic chiral inversion via a similar CoA-dependent mechanism. The specific extent of this inversion would likely depend on how readily the (R)-enantiomer of this compound is recognized and utilized as a substrate by the relevant acyl-CoA synthetases and epimerases. The presence of the dimethylvinyl substituent on the phenyl ring represents a structural variation from the more commonly studied profens, and this difference could influence its interaction with the enzymes responsible for chiral inversion. However, without direct experimental studies on this compound, any discussion on its specific racemization behavior remains speculative and based on extrapolation from related compounds.

Pharmacological and Biological Activity Profiling of 2 4 Dimethylvinylphenyl Propionic Acid

In Vitro and In Vivo Assessment of Biological Responses

The biological responses of arylpropionic acid derivatives are typically evaluated through a combination of in vitro and in vivo models. These assays are designed to determine the compound's mechanism of action and its efficacy in a biological system.

In vitro studies are crucial for elucidating the molecular mechanism of action. The primary target for NSAIDs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms, COX-1 and COX-2. orientjchem.org Various in vitro assays are employed to measure the inhibitory activity of compounds against these enzymes. springernature.com These methods allow for the determination of key parameters such as the half-maximal inhibitory concentration (IC50), which quantifies the potency of the inhibitor.

In vivo assessments are conducted in animal models to evaluate the pharmacological effects in a whole organism. For anti-inflammatory activity, a common model is the carrageenan-induced paw edema in rats. In this model, inflammation is induced by injecting carrageenan into the rat's paw, and the reduction in swelling following the administration of the test compound is measured. orientjchem.orghumanjournals.com Analgesic properties are often tested using models like the acetic acid-induced writhing test in mice, where the reduction in abdominal constrictions indicates pain relief. researchgate.net Antipyretic effects are typically studied in rats with fever induced by an injection of brewer's yeast. ekb.eg

Anti-inflammatory Activity

The anti-inflammatory activity of arylpropionic acids is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes. humanjournals.com COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation. orientjchem.org The inhibition of prostaglandin (B15479496) synthesis leads to a reduction in the signs of inflammation, such as swelling, redness, and pain. humanjournals.com

The two main isoforms of COX, COX-1 and COX-2, have different physiological roles. COX-1 is constitutively expressed in most tissues and is involved in protective functions, such as maintaining the integrity of the gastrointestinal lining. orientjchem.org In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins. orientjchem.org The relative selectivity of a compound for COX-1 versus COX-2 is a critical factor in its pharmacological profile.

Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Representative Arylpropionic Acids

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Ibuprofen (B1674241) | ~29 | ~6 | 4.83 |

| Ibu-am5 (Ibuprofen analog) | ~60 | ~19 | 3.16 |

| Compound 5 (Ibuprofen derivative) | - | 95% inhibition | - |

Data presented is for illustrative purposes based on structurally related compounds. nih.govmdpi.com

Analgesic Properties

The analgesic, or pain-relieving, properties of arylpropionic acids are also a direct consequence of their inhibition of prostaglandin synthesis. humanjournals.com Prostaglandins are known to sensitize peripheral nerve endings to other pain-producing substances, such as bradykinin and histamine. By reducing the production of prostaglandins at the site of inflammation or injury, these compounds decrease the sensitivity of pain receptors, leading to an analgesic effect.

The analgesic efficacy of new arylpropionic acid derivatives is often evaluated in animal models of pain. nih.gov The acetic acid-induced writhing test, for example, is a model of visceral pain. researchgate.net The hot plate test is another common method used to assess central analgesic activity.

Table 2: Analgesic Activity of Representative Propionic Acid Derivatives in Animal Models

| Compound | Animal Model | Efficacy | Reference Drug |

|---|---|---|---|

| 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid (Y-9213) | Silver Nitrate, Randall-Selitto, Phenylquinone Writhing Tests | More potent than Indomethacin and Morphine | Indomethacin, Morphine |

| Novel Naproxen (B1676952) Derivatives | Hot Plate Method | D1 derivative showed higher significance than Naproxen | Naproxen |

Data is based on studies of various propionic acid derivatives. researchgate.netnih.gov

Antipyretic Effects

Arylpropionic acids also exhibit antipyretic, or fever-reducing, effects. humanjournals.com Fever is a regulated increase in body temperature that is often a response to infection or inflammation. Prostaglandins, particularly prostaglandin E2 (PGE2), play a crucial role in the central nervous system to elevate the hypothalamic set point for body temperature. By inhibiting the synthesis of PGE2 in the hypothalamus, arylpropionic acids can lower the body temperature in febrile states. nih.gov

The antipyretic activity of these compounds is typically evaluated in rats or rabbits in which fever has been induced by the injection of a pyrogenic substance like brewer's yeast or lipopolysaccharide. ekb.eg The reduction in rectal temperature is then measured over time. Studies have shown that ibuprofen is an effective antipyretic agent. nih.govpharmcourse.com

Table 3: Comparative Antipyretic Efficacy

| Compound | Animal Model | Efficacy Compared to Reference | Reference Drug |

|---|---|---|---|

| Nimesulide | Baker's yeast-induced fever in mice | Significantly more efficient | Aspirin |

| Ibuprofen | Feverish Children | Higher fever reduction before 6 hours | Acetaminophen |

This table provides a comparison of different antipyretic agents. ekb.egnih.gov

Comparative Biological Activity Studies with Related Arylpropionic Acids (e.g., Ibuprofen)

The pharmacological activity of arylpropionic acids can be significantly influenced by their chemical structure. orientjchem.org Structure-activity relationship (SAR) studies have shown that modifications to the aryl group, the propionic acid side chain, and the stereochemistry of the molecule can alter its potency and selectivity for COX enzymes. nih.gov

For instance, many arylpropionic acids are chiral molecules, and it has been demonstrated that the (S)-enantiomer is typically the more active inhibitor of COX enzymes. orientjchem.org Ibuprofen is a classic example of this, where the (S)-ibuprofen is responsible for most of the anti-inflammatory activity.

Researchers have synthesized numerous derivatives of ibuprofen and other arylpropionic acids in an effort to develop compounds with improved efficacy, better selectivity for COX-2, and a more favorable side effect profile. researchgate.netresearchgate.net For example, the development of nitric oxide-releasing derivatives of ibuprofen has been explored as a strategy to reduce gastrointestinal toxicity. mdpi.com These comparative studies are essential for the rational design of new and improved NSAIDs.

Table 4: Comparative Anti-inflammatory Potency of Ibuprofen and its Derivatives

| Compound | In Vivo Model | % Inflammation Inhibition |

|---|---|---|

| Ibuprofen | Carrageenan-induced paw edema | - |

| Ibuprofen derivative 5 | Carrageenan-induced paw edema | 73% |

Data is based on a comparative study of ibuprofen and its nitric ester derivatives. mdpi.com

Mechanisms of Action of 2 4 Dimethylvinylphenyl Propionic Acid

Inhibition of Prostaglandin (B15479496) Biosynthesis

The primary mechanism of action of 2-(4-Dimethylvinylphenyl)propionic acid involves the inhibition of prostaglandin biosynthesis. Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, pain, and fever. Research has shown that this compound, also referred to as Gx 258, effectively inhibits the in vitro synthesis of prostaglandins. This action is comparable to that of other well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241). By blocking the production of prostaglandins, this compound can mitigate the physiological processes that lead to inflammation and its associated symptoms.

Cyclooxygenase Enzyme (COX) Inhibition and Isotype Selectivity

The inhibition of prostaglandin biosynthesis is achieved through the direct inhibition of the cyclooxygenase (COX) enzymes. COX enzymes, which exist as two main isoforms, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins.

COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, such as protecting the gastric mucosa and maintaining kidney function.

COX-2 is typically induced at sites of inflammation by cytokines and other inflammatory mediators.

While it is established that this compound inhibits COX enzymes, specific data detailing its selectivity for COX-1 versus COX-2 is not extensively available in current literature. The therapeutic efficacy and side-effect profile of NSAIDs are largely determined by their relative inhibitory activity towards these two isoforms. A higher selectivity for COX-2 is generally associated with a reduced risk of gastrointestinal side effects. Further research is required to fully characterize the COX isotype selectivity profile of this compound.

Investigation of Other Potential Molecular Targets and Pathways

For instance, some NSAIDs have been found to modulate the activity of calpains, a family of proteases involved in cellular functions like cell motility. Inhibition of calpain activity could potentially contribute to the anti-inflammatory effects of these drugs. Furthermore, some NSAIDs have been observed to affect tight junctions between cells, which could have implications for inflammatory processes at epithelial and endothelial barriers. However, it is crucial to note that these are general observations for the broader class of NSAIDs, and specific investigations into these alternative pathways for this compound are needed to confirm any similar activities.

Cellular and Subcellular Localization Studies Related to Biological Activity

The biological activity of a compound is intrinsically linked to its ability to reach its molecular targets within the cell. For NSAIDs that target COX enzymes, their cellular and subcellular localization is a critical factor. COX-1 and COX-2 are known to be localized primarily in the endoplasmic reticulum and the nuclear envelope. Therefore, for an NSAID to be effective, it must be able to traverse the cell membrane and accumulate in these specific subcellular compartments.

Structure Activity Relationship Sar Studies of 2 4 Dimethylvinylphenyl Propionic Acid Analogues

Impact of Aromatic Ring Substitutions on Biological Activity

The nature of the substituent on the aromatic ring, particularly at the para-position, is a critical determinant of the anti-inflammatory and analgesic activity of 2-arylpropionic acid derivatives. The parent compound of this series, 2-phenylpropionic acid, is only weakly active, highlighting the necessity of a significant substituent at the 4-position for potent cyclooxygenase (COX) enzyme inhibition.

In the case of the highly successful drug ibuprofen (B1674241), this position is occupied by an isobutyl group. researchgate.net The analogue 2-(4-Dimethylvinylphenyl)propionic acid (Gx 258) features a dimethylvinyl group at this position. Pharmacological studies have shown that Gx 258 possesses potent anti-inflammatory activity and a significantly better therapeutic index compared to its parent compound, ibuprofen, indicating that the dimethylvinyl substituent is highly favorable for activity. frontiersin.org

Research into other analogues has demonstrated that a variety of substituents can confer potent activity. For instance, the introduction of a 2-thiazolyloxy group at the para-position resulted in a compound with greater anti-inflammatory activity than ibuprofen in animal models. nih.gov Similarly, derivatives where the 4-position is part of a larger aromatic system, as in naproxen (B1676952) (6-methoxy-2-naphthyl) or ketoprofen (B1673614) (3-benzoylphenyl), also exhibit high potency. viamedica.pl Modifications to the para-substituent can also be used to create dual-action agents. For example, linking (benz)azolylthiol moieties to the 4-position via a methyl group has produced compounds with both COX inhibitory and antibacterial properties. nih.gov

The collective findings suggest that the para-substituent on the phenyl ring should be a relatively large, lipophilic group to ensure effective binding within the hydrophobic channel of the COX enzyme active site.

Table 1: Comparison of Biological Activity with Different 4-Position Phenyl Substituents

| Compound Name | 4-Position Substituent | Relative Anti-inflammatory Activity |

|---|---|---|

| 2-Phenylpropionic acid | -H | Weak |

| Ibuprofen | -CH₂CH(CH₃)₂ (isobutyl) | Potent |

| This compound (Gx 258) | -C(CH₃)=CH₂ (dimethylvinyl) | Potent, with improved therapeutic index over ibuprofen frontiersin.org |

| 2-[4-(2-Thiazolyloxy)-phenyl]-propionic acid | -O-thiazol-2-yl | More active than ibuprofen nih.gov |

Role of the Vinyl Group in Modulating Pharmacological Effects

While direct comparative studies focusing solely on the vinyl group of this compound are not extensively detailed in the available literature, its role can be inferred by contrasting its structure with that of ibuprofen. The replacement of the flexible, saturated isobutyl group of ibuprofen with a more rigid, unsaturated dimethylvinyl group introduces significant changes to the molecule's stereoelectronic properties.

Influence of the Propionic Acid Moiety on Receptor Binding and Efficacy

The propionic acid moiety is an essential pharmacophore for the vast majority of profen NSAIDs. Its two key components, the carboxylic acid group and the α-methyl group, are both crucial for biological activity.

The carboxylic acid (-COOH) group is the primary anchoring point of the molecule to the active site of the COX enzymes. Through ionic bonding and hydrogen bonding, it interacts with a strategically positioned arginine residue (Arg120) at the mouth of the active site. pharmascholars.commdpi.com This interaction is critical for orienting the drug correctly within the enzyme's catalytic domain and is a prerequisite for inhibitory activity. Modification of this carboxylic acid group, for instance by converting it to an ester or an amide, typically results in a loss of in vitro COX inhibitory activity, although such derivatives can function as prodrugs that are hydrolyzed back to the active acid form in vivo. nih.gov

The α-methyl group attached to the carbon adjacent to the carboxylate also plays a significant role. Its presence increases the compound's anti-inflammatory potency compared to the corresponding acetic acid derivative (which lacks the methyl group). This enhancement is attributed to the methyl group providing a favorable steric interaction within a specific sub-pocket of the enzyme active site and correctly orienting the molecule for optimal binding. nih.gov Furthermore, the α-carbon becomes a chiral center, leading to stereoselective activity, as discussed in the following section.

Stereochemical Aspects of SAR: Enantioselective Biological Activity

The presence of a chiral center at the α-position of the propionic acid moiety means that this compound exists as a pair of enantiomers: (S)-2-(4-Dimethylvinylphenyl)propionic acid and (R)-2-(4-Dimethylvinylphenyl)propionic acid. For the entire class of 2-arylpropionic acids, the biological activity is highly stereoselective.

It is almost universally observed that the (S)-enantiomer is the active inhibitor of COX enzymes, while the (R)-enantiomer is significantly less active or inactive in vitro. viamedica.pl For example, (S)-ibuprofen is approximately 160 times more potent at inhibiting prostaglandin (B15479496) synthesis than (R)-ibuprofen. viamedica.pl This enantioselectivity arises because the three-dimensional arrangement of the groups around the chiral center in the (S)-form allows for a precise fit into the enzyme's active site, whereas the (R)-form does not align correctly.

Design and Synthesis of Novel Analogues Based on SAR Insights

The knowledge gained from SAR studies provides a rational basis for the design and synthesis of novel analogues with improved properties. Key strategies focus on optimizing the interactions of the different molecular moieties with the target enzyme.

One major avenue of research involves the synthesis of derivatives with novel substituents on the aromatic ring to enhance potency and/or selectivity for COX-2 over COX-1, which is hypothesized to reduce gastrointestinal side effects. This involves exploring a wide range of lipophilic groups at the para-position to maximize hydrophobic interactions within the enzyme channel. nih.govresearchgate.net

Another strategy involves the modification of the carboxylic acid group to create prodrugs. Synthesizing ester or amide derivatives of the parent acid can mask the acidic group, which is associated with topical gastric irritation. mdpi.comnih.gov These prodrugs are designed to be inactive but are converted to the active acidic form systemically, potentially improving gastrointestinal tolerability.

Modern synthetic methodologies have streamlined the production of these analogues. A flexible and efficient one-pot, two-step procedure involves a palladium-catalyzed Heck reaction between an appropriate aryl bromide and ethylene (B1197577) to form the styrene (B11656) intermediate. This intermediate is then subjected to a palladium-catalyzed hydroxycarbonylation, without the need for isolation, to yield the final 2-arylpropionic acid. mdpi.com This approach allows for the rapid generation of a diverse library of analogues for biological screening.

Advanced Analytical Techniques for Research on 2 4 Dimethylvinylphenyl Propionic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is indispensable for isolating "2-(4-Dimethylvinylphenyl)propionic acid" and assessing its purity. The choice between liquid and gas chromatography is primarily determined by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of "this compound" due to its high resolution and applicability to non-volatile compounds. A reversed-phase (RP-HPLC) method is commonly developed for such analyses. pensoft.net

Method development typically begins with selecting an appropriate stationary phase, often a C18 column, which provides excellent retention for non-polar and moderately polar compounds. pensoft.net The mobile phase composition, a critical factor, is optimized to achieve efficient separation. A common approach involves an isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer adjusted to a specific pH) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netpensoft.net Detection is frequently performed using a UV/VIS detector set at a wavelength where the analyte exhibits maximum absorbance, determined by its chromophores, such as the phenyl ring. pensoft.netnih.gov

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. pensoft.netnih.gov Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. pensoft.net

Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a specified range. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability (intra-day precision) and intermediate precision. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. pensoft.net

Limits of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov

The following table summarizes typical validation parameters for an HPLC method suitable for a propanoic acid derivative.

| Validation Parameter | Typical Specification | Purpose |

| Linearity (R²) | > 0.999 | Confirms a direct proportional response to concentration. nih.gov |

| Precision (RSD%) | < 2.0% | Ensures the method is repeatable and reproducible. nih.gov |

| Accuracy (Recovery %) | 98.0% - 102.0% | Demonstrates the method's ability to measure the true amount. pensoft.net |

| Specificity | No interference at the analyte's retention time | Guarantees that the signal is solely from the target compound. pensoft.net |

| LOD/LOQ | Defined concentration (e.g., µg/mL) | Establishes the sensitivity limits of the method. nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids like "this compound," direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester (e.g., a methyl or ethyl ester).

This process involves reacting the propionic acid with a suitable agent (e.g., methanol with an acid catalyst) to form the corresponding ester. The resulting volatile derivative can then be readily analyzed. The separation occurs in a capillary column, and detection is often performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). GC can be particularly useful for detecting and quantifying volatile or semi-volatile impurities that may be present in the sample. The technique is noted for its high efficiency and sensitivity for certain compounds. nih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are essential for elucidating the molecular structure of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous determination of molecular structure in organic chemistry. ethernet.edu.et Both ¹H and ¹³C NMR are used to provide a complete picture of the carbon-hydrogen framework of "this compound."

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," the ¹H NMR spectrum would show distinct signals for the aromatic protons on the phenyl ring, the protons of the vinyl group, the methine and methyl protons of the propionic acid moiety, and the protons of the dimethyl groups. The integration of these signals corresponds to the number of protons of each type, while the splitting patterns (spin-spin coupling) reveal adjacent protons. mdpi.com

¹³C NMR: This spectrum reveals the number of different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the complete carbon skeleton.

2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity between protons and carbons, confirming the final structure.

The following table outlines the expected ¹H NMR chemical shifts for the primary structural components of the molecule.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ph-H) | ~7.0 - 7.5 | Multiplet |

| Vinyl (-CH=CH₂) | ~5.0 - 6.5 | Multiplets |

| Propionic acid (-CH-) | ~3.7 | Quartet |

| Propionic acid (-CH₃) | ~1.5 | Doublet |

| Dimethyl (-C(CH₃)₂) | ~1.3 | Singlet |

| Carboxylic acid (-COOH) | >10.0 | Broad Singlet |

Note: These are approximate values and can vary based on the solvent and other factors.

NMR is also critical for stereochemical analysis. If the compound is chiral, the use of chiral shift reagents or the synthesis of diastereomeric derivatives can allow for the differentiation and analysis of enantiomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. docbrown.info When "this compound" is analyzed, it is first ionized to produce a molecular ion [M]⁺ or a protonated/deprotonated molecule (e.g., [M+H]⁺ or [M-H]⁻). nih.gov The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound.

The molecular ion can then undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions is predictable and provides a "fingerprint" that helps to confirm the molecule's structure. Common fragmentation pathways for a carboxylic acid include the loss of the carboxyl group or parts of the side chain. docbrown.infonih.gov

The table below lists some of the expected key ions in the mass spectrum of "this compound."

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-COOH]⁺ | Loss of the carboxylic acid group |

| [M-C₃H₅O₂]⁺ | Loss of the propionic acid side chain |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS)

Hyphenated techniques, which couple a separation method with a detection method, offer the most comprehensive analytical power. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, merging the superior separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. nih.gov

In an LC-MS system, the effluent from the HPLC column is directed into the ion source of the mass spectrometer. This allows each component separated by the HPLC to be immediately analyzed by the MS. The result is a three-dimensional dataset of retention time, mass-to-charge ratio, and intensity.

LC-MS, particularly when using a tandem mass spectrometer (LC-MS/MS), provides exceptional selectivity and sensitivity. nih.govnih.gov By using modes like Multiple Reaction Monitoring (MRM), it is possible to filter for a specific parent ion and a characteristic fragment ion, virtually eliminating matrix interference and allowing for precise quantification of "this compound" even in highly complex samples. nih.gov This makes LC-MS an invaluable tool for advanced research and quality control applications.

Quantitative Determination and Impurity Profiling

The precise quantitative determination of this compound and the comprehensive profiling of its impurities are critical for ensuring the quality, consistency, and efficacy of the final product in any application. High-performance liquid chromatography (HPLC) stands out as the most prevalent and reliable technique for these analytical challenges. Methodologies developed for structurally similar compounds, such as ibuprofen (B1674241), provide a strong foundation for the analysis of this compound.

A robust reversed-phase HPLC (RP-HPLC) method, analogous to those used for other arylpropionic acids, is typically employed. nih.gov Such a system can effectively separate the main compound from its process-related impurities and potential degradation products. The selection of a suitable stationary phase, often a microparticulate octadecylsilica (C18) column, is crucial for achieving the desired resolution. nih.gov The mobile phase composition, a mixture of an organic solvent like acetonitrile and an aqueous buffer, is optimized to ensure sharp peaks and efficient separation. nih.gov

For quantitative analysis, an internal standard is often incorporated into the sample preparation to enhance the accuracy and precision of the method. cerealsgrains.org The sample, once dissolved in a suitable solvent, is typically centrifuged or filtered to remove any particulate matter before injection into the HPLC system. nih.govresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte and its impurities exhibit significant absorbance.

The validation of the analytical method is a prerequisite to its application. This involves demonstrating the method's linearity, precision, accuracy, and robustness. Linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area response against the concentration. Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies, with the relative standard deviation (RSD) of the results serving as a key indicator of variability. nih.gov Accuracy is determined by recovery studies, where a known amount of the pure compound is added to a sample matrix and the percentage of the recovered compound is calculated. nih.gov

Impurity profiling involves the identification and quantification of any extraneous substances present in the this compound sample. These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation of the final compound. A well-developed HPLC method should be capable of separating all known and potential impurities from the main peak. The identification of these impurities often requires more advanced techniques such as liquid chromatography-mass spectrometry (LC-MS), which provides molecular weight information, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

One potential impurity for a compound like this compound could be the corresponding aldehyde, 2-(4-Formylphenyl)propionic acid, which is a known impurity in the synthesis of similar compounds. nih.govsigmaaldrich.com Another related substance that could potentially be present is 2-(4-n-Propylphenyl)propionic acid. synzeal.com The chromatographic behavior of these and other potential impurities would need to be thoroughly investigated to ensure they are adequately resolved from the main component.

The following tables present hypothetical data based on typical analytical methods used for related arylpropionic acids, illustrating the kind of results obtained during quantitative determination and impurity profiling.

Table 1: Hypothetical Chromatographic Conditions for the Analysis of this compound

| Parameter | Condition |

| Chromatograph | High-Performance Liquid Chromatograph |

| Column | Octadecylsilica (C18), 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (60:40 v/v), pH adjusted to 3.0 with phosphoric acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 264 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Internal Standard | Valerophenone |

Table 2: Hypothetical Validation Data for the Quantitative Determination of this compound

| Validation Parameter | Result |

| Linearity (Concentration Range) | 0.1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.02 µg/mL |

| Limit of Quantification (LOQ) | 0.06 µg/mL |

| Precision (RSD) | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Robustness | Unaffected by minor changes in mobile phase composition and flow rate |

Table 3: Hypothetical Impurity Profile for a Batch of this compound

| Impurity Name | Retention Time (min) | Limit of Quantification (%) | Amount Detected (%) |

| 2-(4-Formylphenyl)propionic acid | 4.8 | 0.05 | 0.08 |

| 2-(4-Ethylphenyl)propionic acid | 6.2 | 0.05 | Not Detected |

| Unknown Impurity 1 | 7.5 | 0.05 | 0.12 |

| Unknown Impurity 2 | 9.1 | 0.05 | 0.06 |

Computational Chemistry and Molecular Modeling of 2 4 Dimethylvinylphenyl Propionic Acid

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. researchgate.net These methods solve the Schrödinger equation for a given molecule to provide detailed information about its electronic structure, which in turn governs its reactivity and interactions.

For a molecule like 2-(4-Dimethylvinylphenyl)propionic acid, DFT calculations can be employed to determine a variety of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MESP). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity. The MESP map highlights the electron-rich and electron-deficient regions of the molecule, which are key to understanding non-covalent interactions with biological targets. researchgate.net For instance, the carboxylic acid group would be identified as a region of negative electrostatic potential, making it a likely site for hydrogen bonding with receptor residues.

Table 1: Representative Data from Quantum Mechanical Calculations for a Propionic Acid Derivative

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions. |

This table presents hypothetical data for a propionic acid derivative to illustrate the outputs of quantum mechanical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological receptor. mdpi.comnih.govmdpi.com By simulating the movements of atoms and molecules according to the principles of classical mechanics, MD can reveal the preferred shapes (conformations) of this compound in different conditions and how it binds to a target protein.

Conformational analysis through MD is crucial because the three-dimensional shape of a drug molecule is critical for its biological activity. These simulations can identify the most stable, low-energy conformations of the molecule, which are the most likely to be biologically relevant. Furthermore, when the compound is simulated in complex with a target protein, MD can elucidate the stability of the binding pose predicted by docking studies and reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govbiointerfaceresearch.com

Docking Studies and Binding Affinity Predictions with Relevant Biological Targets

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor, typically a protein). mdpi.com This method is instrumental in identifying potential biological targets for a new compound and in predicting its binding affinity. For this compound, which shares structural similarities with non-steroidal anti-inflammatory drugs (NSAIDs), likely biological targets include cyclooxygenase (COX) enzymes (COX-1 and COX-2). researchgate.netnih.gov

Docking studies would involve placing the 3D structure of this compound into the binding site of these enzymes and using a scoring function to estimate the binding free energy. The results would indicate the most favorable binding pose and provide a quantitative measure of the binding affinity. Lower binding energies typically suggest a more potent inhibitor. These studies can also reveal the specific amino acid residues within the active site that interact with the ligand, providing a rationale for its inhibitory activity at a molecular level. nih.govresearchgate.net

Table 2: Illustrative Docking Results of a Propionic Acid Derivative with COX Enzymes

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| COX-1 | -8.2 | Arg120, Tyr355, Ser530 |

| COX-2 | -9.5 | Arg120, Tyr355, Val523 |

This table presents hypothetical data to illustrate the typical outputs of a molecular docking study.

De Novo Design of Novel Analogues Based on Computational Insights

The insights gained from quantum mechanical calculations, molecular dynamics simulations, and docking studies can be leveraged for the de novo design of novel analogues of this compound with improved properties. De novo design involves the computational generation of new molecular structures with desired characteristics.

For example, if docking studies reveal that a particular part of the molecule is not making optimal contact with the receptor, new functional groups can be computationally added to that position to enhance binding affinity. Similarly, if QM calculations suggest a region of the molecule is susceptible to metabolic degradation, it can be modified to improve its stability. This iterative process of computational design, synthesis, and experimental testing can significantly accelerate the drug discovery process.

Predictive Modeling for Biological Activity and SAR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying the physicochemical properties or structural features (descriptors) that are most correlated with activity, a QSAR model can be developed to predict the activity of new, untested compounds.

For a series of analogues of this compound, a QSAR study would involve calculating a wide range of molecular descriptors (e.g., molecular weight, logP, electronic properties, and topological indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that links these descriptors to the experimentally determined biological activity. A validated QSAR model can then be used to prioritize the synthesis of the most promising new analogues, thereby saving time and resources. nih.gov

Table 3: Example of a Simple QSAR Equation

| Equation | R² | Q² |

| Biological Activity = 0.7LogP - 0.2MolecularWeight + 1.5*DipoleMoment + C | 0.85 | 0.72 |

This table presents a hypothetical QSAR equation to illustrate the relationship between molecular descriptors and biological activity. R² and Q² are statistical measures of the model's goodness-of-fit and predictive power, respectively.

Future Research Avenues and Translational Perspectives

Exploration of Additional Pharmacological Activities and Therapeutic Potential

While initial research has established the anti-inflammatory, analgesic, and antipyretic properties of 2-(4-Dimethylvinylphenyl)propionic acid, its structural similarity to other arylpropionic acid derivatives suggests a broader pharmacological potential. Arylpropionic acids, as a class, are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and anticonvulsant effects. creative-proteomics.comnumberanalytics.commhmedical.com

Future research should, therefore, systematically investigate these additional activities. For instance, the potential for this compound to act as an antimicrobial agent could be explored against various bacterial strains, a particularly relevant area given the rise of antibiotic resistance. nih.gov Furthermore, its potential as an anticancer agent could be evaluated in various cancer cell lines, building on the known COX-independent antitumor effects of some nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com The anticonvulsant properties could also be assessed in relevant animal models.

A comparative analysis of the potency and efficacy of this compound in these new therapeutic areas against existing treatments would be crucial in determining its translational value.

Table 1: Potential Pharmacological Activities for Future Investigation

| Pharmacological Activity | Rationale for Investigation | Potential Research Approach |

| Antibacterial | Structural similarity to other bioactive arylpropionic acids. creative-proteomics.comnih.gov | Screening against a panel of Gram-positive and Gram-negative bacteria. |

| Anticancer | Known COX-independent anti-tumor effects of some NSAIDs. mdpi.com | In vitro cytotoxicity assays on various cancer cell lines followed by in vivo tumor models. |

| Anticonvulsant | Documented anticonvulsant activity within the arylpropionic acid class. creative-proteomics.com | Evaluation in established animal models of epilepsy and seizures. |

Development of Advanced Delivery Systems for Research Applications

A significant hurdle in the preclinical and potential clinical development of many propionic acid derivatives is their poor aqueous solubility, which can limit bioavailability and formulation options. Future research should focus on developing advanced delivery systems to overcome these challenges for this compound.

Novel formulation strategies that have been successfully applied to ibuprofen (B1674241) and other NSAIDs could be adapted. These include:

Nanoparticle-based systems: Encapsulating the compound in nanoparticles, such as solid lipid nanoparticles or polymeric nanoparticles, could enhance its solubility, stability, and control its release profile. mdpi.com

Liposomal formulations: Liposomes can encapsulate both hydrophilic and hydrophobic drugs, offering a versatile platform to improve the delivery of this compound. creative-proteomics.comnumberanalytics.comspringernature.com

Cyclodextrin inclusion complexes: The formation of inclusion complexes with cyclodextrins is a well-established method to increase the aqueous solubility and dissolution rate of poorly soluble drugs. acs.orggoogle.commdpi.comresearchgate.netrsc.org

Transdermal delivery systems: For localized anti-inflammatory and analgesic effects, the development of transdermal patches or gels could provide targeted delivery while minimizing systemic side effects. nashbio.comnygen.ioresearchgate.net

The development of such advanced delivery systems would not only be beneficial for future clinical applications but also crucial for facilitating more accurate and reproducible preclinical research.

Table 2: Advanced Delivery Systems for Enhanced Bioavailability

| Delivery System | Potential Advantages for this compound | Key Research Focus |

| Nanoparticles | Improved solubility, controlled release, potential for targeted delivery. mdpi.com | Formulation optimization, in vitro release kinetics, in vivo pharmacokinetic studies. |

| Liposomes | Enhanced bioavailability, reduced toxicity, versatility for different administration routes. creative-proteomics.comnumberanalytics.comspringernature.com | Stability of the formulation, drug loading efficiency, cellular uptake studies. |